![molecular formula C26H23N5O2S B2472253 5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione CAS No. 443671-17-8](/img/structure/B2472253.png)

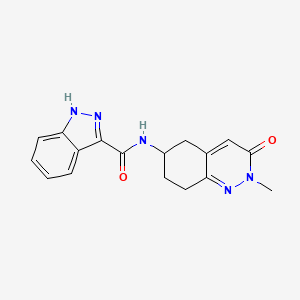

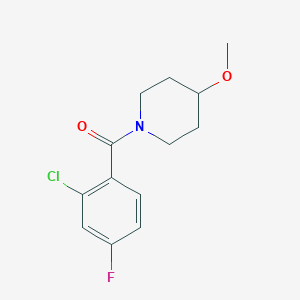

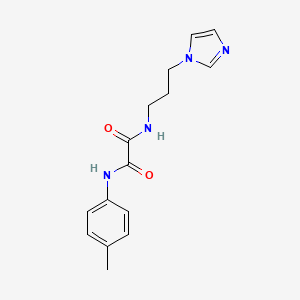

5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .

Chemical Reactions Analysis

The HOMO–LUMO energy gap of a similar compound was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the synthesized structure has low reactivity and a tendency to be stable .

Scientific Research Applications

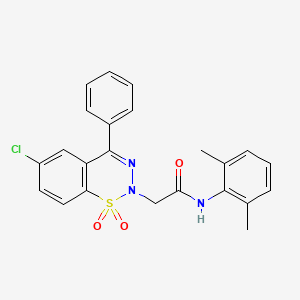

Antihypertensive and Cardiovascular Effects

Quinazoline derivatives have been identified for their potent antihypertensive actions and selective α1-adrenoceptor antagonistic effects. Studies have shown that compounds such as DC-015 and DL-017 exhibit significant reductions in blood pressure and heart rate in hypertensive models, suggesting their utility in managing cardiovascular diseases (Yen et al., 1996); (Tsai et al., 2001).

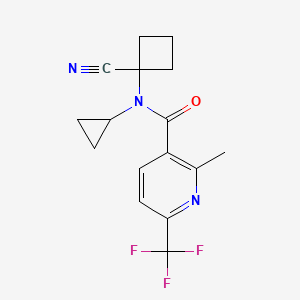

Antitumor Activities

Quinazoline derivatives containing piperazine moieties have demonstrated potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3. These findings highlight their potential as antitumor agents, with specific derivatives showing promising results in inhibiting cell migration, proliferation, and inducing apoptosis in cancer cells (Li et al., 2020).

Antimicrobial Effects

The synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thiones and their derivatives has expanded the search for potential drug precursors with antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential as antimicrobial agents. Furthermore, novel substituted benzimidazole-2yl derivatives have exhibited potent inhibitory activity against specific bacteria, underscoring the versatility of quinazoline derivatives in addressing antimicrobial resistance (Ivachtchenko et al., 2002); (Abdel-Motaal et al., 2020).

Analgesic and Anti-inflammatory Activities

Research into quinazoline derivatives has also revealed their potential in the development of analgesic and anti-inflammatory drugs. Synthesized compounds have been evaluated for their effectiveness in various models, showing promising analgesic and anti-inflammatory properties, which could lead to the development of new therapeutic agents with lesser side effects (Dash et al., 2017).

Properties

IUPAC Name |

[4-(3-methoxyphenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2S/c1-33-19-6-4-5-18(16-19)29-11-13-30(14-12-29)25(32)17-9-10-20-22(15-17)28-26(34)31-23-8-3-2-7-21(23)27-24(20)31/h2-10,15-16H,11-14H2,1H3,(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPGVCWPXRGOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2472173.png)

![N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-fluorobenzamide](/img/structure/B2472174.png)

![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)

![ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)

![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![5-{[(2-chlorophenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2472192.png)